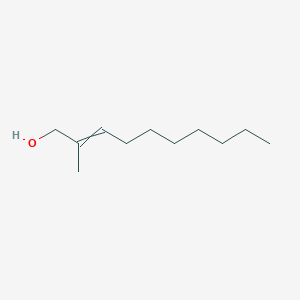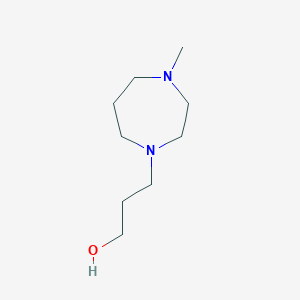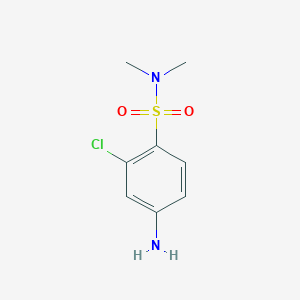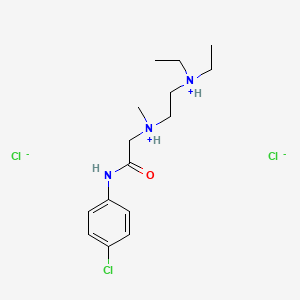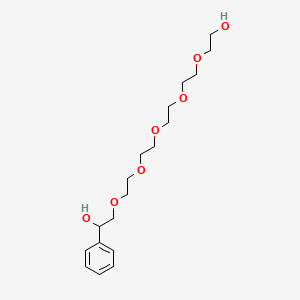
1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol is an organic compound with the molecular formula C18H30O7. It is known for its unique structure, which includes a phenyl group and multiple ether linkages. This compound is part of the class of dialkyl ethers and is often referred to in scientific literature for its various applications and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include controlled temperatures and pressures to ensure the efficient formation of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of phenylacetic acid and other carboxylic acids.
Reduction: Formation of phenylmethanol and other alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and as a model compound for studying biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The compound’s multiple ether linkages allow it to form stable complexes with various molecules, enhancing its solubility and stability. These interactions are crucial in its applications in drug delivery and as a stabilizer in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Hexaethylene glycol: Similar in structure but lacks the phenyl group.
Pentaethylene glycol: Shorter chain length and different physical properties.
Tetraethylene glycol: Even shorter chain length and distinct applications.
Uniqueness: 1-Phenyl-3,6,9,12,15-pentaoxaheptadecane-1,17-diol is unique due to its phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its ability to form stable complexes with various molecules, making it highly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
75506-90-0 |
|---|---|
Molekularformel |
C18H30O7 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C18H30O7/c19-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-18(20)17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
InChI-Schlüssel |
OSSZEEXDOVJJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(COCCOCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



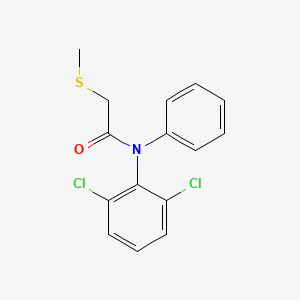
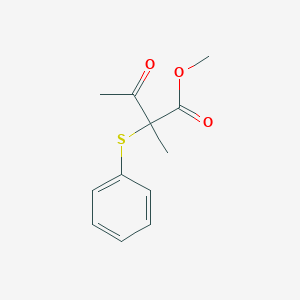
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
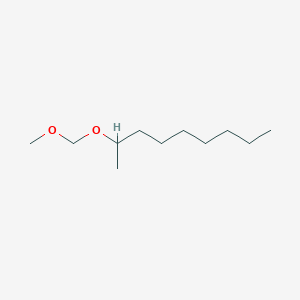

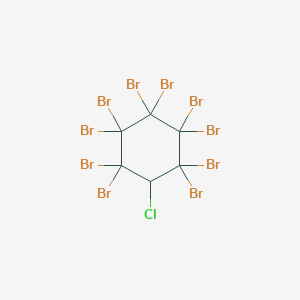
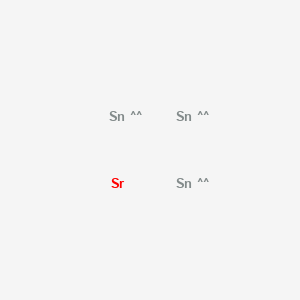
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
